Cas no 3484-18-2 (2-Ethyl-1H-indole)
2-Ethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2-Ethyl-1H-indole
- 2-ETHYLINDOLE
- 1H-Indole,2-ethyl
- 2-Aethyl-indol
- 2-ethyl-indole
- Indole,2-ethyl- (6CI,7CI,8CI)
- 1H-Indole, 2-ethyl-
- ethylindole
- ethyl indole
- 2-Ethyl indole
- PubChem22566
- BWNBLGQCCSCCHF-UHFFFAOYSA-N
- BCP15588
- 4245AB
- FCH838474
- CE0026
- AX8028457
- AM20080661
- A822433
- 484E182
- SY118858
- Y10749
- E-7855
- 3484-18-2
- DTXSID10396628
- AKOS006272645
- SCHEMBL108061
- CS-0119999
- DS-11036
- MFCD00049343
- FT-0649734
- indole, 2-ethyl-
-
- MDL: MFCD00049343
- Inchi: 1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3
- InChI Key: BWNBLGQCCSCCHF-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=C1CC
Computed Properties
- Exact Mass: 145.08900
- Monoisotopic Mass: 145.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 15.8
Experimental Properties
- Density: 1.078
- Boiling Point: 281.9°C at 760 mmHg
- Flash Point: 119.9°C
- Refractive Index: 1.632
- PSA: 15.79000
- LogP: 2.73030
2-Ethyl-1H-indole Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
2-Ethyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Ethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E258140-500mg |
2-Ethylindole |
3484-18-2 | 500mg |
$ 370.00 | 2022-06-05 | ||
| TRC | E258140-1000mg |
2-Ethylindole |
3484-18-2 | 1g |
$ 610.00 | 2022-06-05 | ||
| TRC | E258140-2000mg |
2-Ethylindole |
3484-18-2 | 2g |
$ 975.00 | 2022-06-05 | ||
| Alichem | A199007037-10g |
2-Ethyl-1H-indole |
3484-18-2 | 95% | 10g |
$486.00 | 2023-09-02 | |
| Alichem | A199007037-25g |
2-Ethyl-1H-indole |
3484-18-2 | 95% | 25g |
$945.00 | 2023-09-02 | |
| Alichem | A199007037-100g |
2-Ethyl-1H-indole |
3484-18-2 | 95% | 100g |
$2385.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE031-5g |
2-Ethyl-1H-indole |
3484-18-2 | 97% | 5g |
2474.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE031-100mg |
2-Ethyl-1H-indole |
3484-18-2 | 97% | 100mg |
160CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE031-250mg |
2-Ethyl-1H-indole |
3484-18-2 | 97% | 250mg |
370CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE031-1g |
2-Ethyl-1H-indole |
3484-18-2 | 97% | 1g |
679.0CNY | 2021-07-13 |
2-Ethyl-1H-indole Suppliers
2-Ethyl-1H-indole Related Literature
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1. Stereoselective α-indolylation of enals via an organocatalytic formal cross-coupling with indolesYang Hu,Lei Ju,Lin Lu,Hongmei Ma,Xinhong Yu Org. Biomol. Chem. 2015 13 8869
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Kotohiro Nomura,Srisuda Patamma,Hideshi Matsuda,Shohei Katao,Ken Tsutsumi,Hiroya Fukuda RSC Adv. 2015 5 64503
Additional information on 2-Ethyl-1H-indole
Recent Advances in the Study of 2-Ethyl-1H-indole (CAS: 3484-18-2) in Chemical Biology and Pharmaceutical Research
2-Ethyl-1H-indole (CAS: 3484-18-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by an indole core substituted with an ethyl group at the 2-position, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
One of the most notable advancements in the study of 2-Ethyl-1H-indole is its role as a scaffold for the design of small-molecule inhibitors. Researchers have demonstrated that modifications to the indole ring can significantly enhance the binding affinity and selectivity of these inhibitors for specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethyl-1H-indole derivatives that exhibited potent inhibitory activity against protein kinases involved in cancer cell proliferation. The study highlighted the compound's ability to modulate key signaling pathways, offering a promising avenue for anticancer drug development.
In addition to its applications in oncology, 2-Ethyl-1H-indole has also been investigated for its neuroprotective properties. A recent study in the European Journal of Pharmacology revealed that certain derivatives of this compound could attenuate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines.
Another area of interest is the antimicrobial potential of 2-Ethyl-1H-indole. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified several derivatives with broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study emphasized the compound's unique mechanism of action, which involves disrupting bacterial cell membrane integrity and inhibiting essential enzymatic processes. These findings underscore the potential of 2-Ethyl-1H-indole as a lead compound for the development of new antibiotics.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-Ethyl-1H-indole derivatives. Recent research has focused on improving their solubility, bioavailability, and metabolic stability through structural modifications and formulation strategies. For example, a 2023 study in Molecular Pharmaceutics explored the use of nanoparticle-based delivery systems to enhance the therapeutic efficacy of 2-Ethyl-1H-indole-based compounds in vivo.
In conclusion, the ongoing research on 2-Ethyl-1H-indole (CAS: 3484-18-2) highlights its multifaceted potential in chemical biology and pharmaceutical applications. From its role as a scaffold for drug design to its neuroprotective and antimicrobial properties, this compound continues to inspire innovative approaches to addressing unmet medical needs. Future studies will likely focus on further elucidating its mechanisms of action and translating these findings into clinically viable therapies.
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